molecular formula C9H11NO3S B1300187 N-(3-acetylphenyl)methanesulfonamide CAS No. 2417-42-7

N-(3-acetylphenyl)methanesulfonamide

Cat. No. B1300187
CAS RN: 2417-42-7
M. Wt: 213.26 g/mol
InChI Key: UTNQCUWLQFFFSL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are characterized by the presence of a methanesulfonyl group attached to an amine. These compounds are of interest due to their conformational properties and potential biological activities. The methanesulfonyl group is a common moiety in various pharmaceuticals and agrochemicals due to its biocompatibility and chemical stability .

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)methanesulfonamide and related compounds typically involves the acylation of methanesulfonamides. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating a method of acylation that could potentially be applied to the synthesis of N-(3-acetylphenyl)methanesulfonamide . Additionally, the formation of N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines through oxidation suggests a pathway for introducing the methanesulfonyl group into aromatic compounds .

Molecular Structure Analysis

The molecular structure of methanesulfonamides is characterized by the orientation of the N-H bond in relation to substituents on the aromatic ring. For example, in N-(2,4-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho-chloro substituent, which is a common feature observed in other methanesulfonanilides . Similarly, in N-(3,4-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group . These orientations can influence the biological activity of the compounds as the amide hydrogen is positioned to interact with receptor molecules .

Chemical Reactions Analysis

Methanesulfonamides can undergo various chemical reactions, including acylation and bond cleavage. For instance, N-acyl and N-methanesulfonyl isoquinolines were treated to produce different products through elimination and cleavage reactions . These reactions demonstrate the reactivity of the methanesulfonyl group and its derivatives, which is crucial for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamides are influenced by their molecular conformations and substituents. Vibrational and NMR spectroscopic studies, along with theoretical computations, have been used to analyze the stable conformers of these compounds . For example, the conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis revealed six different rotational isomers, with the most stable form being identified through experimental and theoretical data . These properties are essential for understanding the behavior of methanesulfonamides in different environments and their potential applications.

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(3-acetylphenyl)methanesulfonamide and its derivatives are utilized as chemoselective N-acylation reagents in organic synthesis. Kondo et al. (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their utility in achieving good chemoselectivity in reactions (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Structural and Conformational Analysis

The molecular structure and conformation of N-(3-acetylphenyl)methanesulfonamide derivatives have been extensively studied. For instance, Gowda et al. (2007) analyzed the conformation and bond parameters of N-(3,4-Dichlorophenyl)methanesulfonamide, contributing to understanding the structural features of these compounds (B. Gowda, S. Foro, H. Fuess, 2007).

Synthesis of Indoles

N-(3-acetylphenyl)methanesulfonamide derivatives are used in the synthesis of indoles, which are important in pharmaceutical chemistry. Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides (T. Sakamoto, Y. Kondo, S. Iwashita, T. Nagano, H. Yamanaka, 1988).

Chiral Phosphine-Catalyzed Reactions

N-(3-acetylphenyl)methanesulfonamide derivatives play a role in chiral phosphine-catalyzed reactions. Jiang et al. (2008) used these compounds in the synthesis of gamma-butenolides, showcasing their application in asymmetric synthesis (Ying Jiang, Yong‐Ling Shi, M. Shi, 2008).

Computational Studies

Computational studies on N-(3-acetylphenyl)methanesulfonamide and its derivatives provide insights into their molecular properties. Karabacak et al. (2010) conducted a DFT-based study on the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds (M. Karabacak, M. Cinar, M. Kurt, 2010).

properties

IUPAC Name

N-(3-acetylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNQCUWLQFFFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351681
Record name N-(3-acetylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)methanesulfonamide

CAS RN

2417-42-7
Record name N-(3-acetylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Lovering, S Kirincich, W Wang, K Combs… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of inhibitors for mitogen activated protein kinase-activated protein kinase 2 (MK-2) are reported. These squarate based inhibitors were identified via a high-throughput …
Number of citations: 27 www.sciencedirect.com

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